molecular formula C16H17N3O3 B1189206 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazinylidene]cyclohexane-1,3-dione

2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazinylidene]cyclohexane-1,3-dione

Cat. No.: B1189206
M. Wt: 299.32g/mol
InChI Key: WNHLAPJTIUSFDU-UHFFFAOYSA-N
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Description

2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazinylidene]cyclohexane-1,3-dione is a complex organic compound that features a unique structure combining an indole moiety with a cyclohexane-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazinylidene]cyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, which can be carried out in solvents like tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) under controlled conditions . The subsequent steps involve the formation of the hydrazinylidene linkage and the cyclohexane-1,3-dione core through condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as cesium carbonate (Cs2CO3), and advanced techniques like ultrasound irradiation to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazinylidene]cyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various oxidizing and reducing agents . The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazinylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can form coordination complexes with lanthanide ions, which display strong luminescence upon irradiation with ultraviolet light . This property makes it useful in various applications, including as a luminescent probe in biological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazinylidene]cyclohexane-1,3-dione apart is its unique combination of an indole moiety with a cyclohexane-1,3-dione core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32g/mol

IUPAC Name

2-[(1-acetyl-2,3-dihydroindol-5-yl)diazenyl]-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C16H17N3O3/c1-10(20)19-8-7-11-9-12(5-6-13(11)19)17-18-16-14(21)3-2-4-15(16)22/h5-6,9,21H,2-4,7-8H2,1H3

InChI Key

WNHLAPJTIUSFDU-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=C1C=CC(=C2)N=NC3=C(CCCC3=O)O

Origin of Product

United States

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